

# N-Propyl-p-toluenesulfonamide molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Propyl-p-toluenesulfonamide*

Cat. No.: B073833

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **N-Propyl-p-toluenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-Propyl-p-toluenesulfonamide** is a distinct organic compound within the sulfonamide class. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthesis protocols. Spectroscopic characterization methods are discussed to confirm its structural identity. While direct biological data for this specific molecule is limited, the known antineoplastic activities of its parent compound, p-toluenesulfonamide, suggest potential avenues for future research, which are conceptually outlined. All quantitative data is presented in standardized tables, and key experimental and logical workflows are visualized using structured diagrams to facilitate understanding and application in a research context.

## Chemical Identity and Molecular Structure

**N-Propyl-p-toluenesulfonamide**, also known by its systematic name 4-Methyl-N-propylbenzenesulfonamide, is identified by the CAS Number 1133-12-6. The molecule consists of a propyl group attached to the nitrogen atom of a p-toluenesulfonamide core. This core structure features a benzene ring substituted with a methyl group and a sulfonamide group in the para (1,4) positions.

A two-dimensional representation of the molecular structure is provided below.

Figure 1: 2D Molecular Structure of **N-Propyl-p-toluenesulfonamide**.

Table 1: Chemical Identifiers

| Identifier        | Value                           | Source(s) |
|-------------------|---------------------------------|-----------|
| CAS Number        | 1133-12-6                       |           |
| Molecular Formula | C10H15NO2S                      |           |
| Canonical SMILES  | CCCN(=O)<br>(=O)C1=CC=C(C=C1)C  | [1]       |
| InChI Key         | FGTLUYQJKVPUHM-<br>UHFFFAOYSA-N | [1]       |

## Physicochemical Properties

The physicochemical properties of **N-Propyl-p-toluenesulfonamide** are essential for its handling, formulation, and application in experimental settings. The key quantitative data are summarized in the table below.

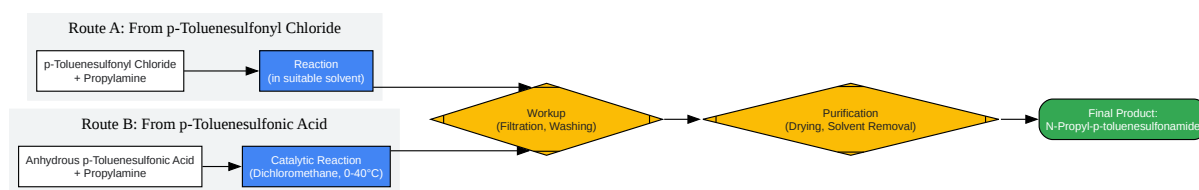
Table 2: Physicochemical Data

| Property                                   | Value       | Unit              | Source(s) |
|--|-------------|-------------------|-----------|
| Molecular Weight                           | 213.297     | g/mol             |           |
| Exact Mass                                 | 213.08200   | g/mol             |           |
| Density                                    | 1.126       | g/cm <sup>3</sup> |           |
| Boiling Point                              | 325.5       | °C (at 760 mmHg)  |           |
| Flash Point                                | 150.7       | °C                |           |
| Vapor Pressure                             | 0.000229    | mmHg (at 25°C)    |           |
| Refractive Index                           | 1.521       | -                 |           |
| LogP (Octanol-Water Partition Coefficient) | 3.155       | -                 |           |
| Polar Surface Area (PSA)                   | 54.55       | Å <sup>2</sup>    |           |
| Melting Range                              | 48.3 - 51.2 | °C                | [2]       |

## Synthesis and Characterization

### Synthesis Protocols

The synthesis of **N-Propyl-p-toluenesulfonamide** is typically achieved via two primary routes. The general workflow for these syntheses is outlined below.



[Click to download full resolution via product page](#)

Figure 2: General Synthesis Workflow for **N-Propyl-p-toluenesulfonamide**.

#### Detailed Experimental Protocol (Route B)

This protocol is adapted from methodologies described in patent literature for the synthesis of N-alkyl-p-toluenesulfonamides.[2][3]

- **Reaction Setup:** In a reaction vessel, dissolve anhydrous p-toluenesulfonic acid in a solvent such as dichloromethane.
- **Addition of Reagents:** Add a catalyst and a water absorbent, such as 5A molecular sieves. Control the temperature of the mixture, typically between 0°C and 40°C.
- **Reactant Addition:** Slowly add the primary amine, n-propylamine, to the reaction mixture while maintaining temperature control.
- **Reaction:** Allow the reaction to proceed with stirring for a specified duration until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Workup - Filtration:** After the reaction is complete, remove the molecular sieves by filtration.
- **Workup - Washing:** Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with a dilute acid solution (e.g., 0.5 M HCl), a dilute base solution (e.g., 0.5 M NaOH), and a saturated sodium chloride (brine) solution.
- **Purification - Drying:** Separate the organic phase and dry it over an anhydrous drying agent like sodium sulfate.
- **Purification - Solvent Removal:** Remove the drying agent by filtration. Concentrate the filtrate under reduced pressure to remove the dichloromethane solvent, yielding the crude product.
- **Final Purification:** The crude product can be further purified by washing with a 50% ethanol-water solution and subsequent drying to obtain pure **N-Propyl-p-toluenesulfonamide**.

## Spectroscopic Characterization

To confirm the molecular structure and purity of synthesized **N-Propyl-p-toluenesulfonamide**, several spectroscopic techniques are employed. Public databases indicate the availability of reference spectra for this compound.[4]

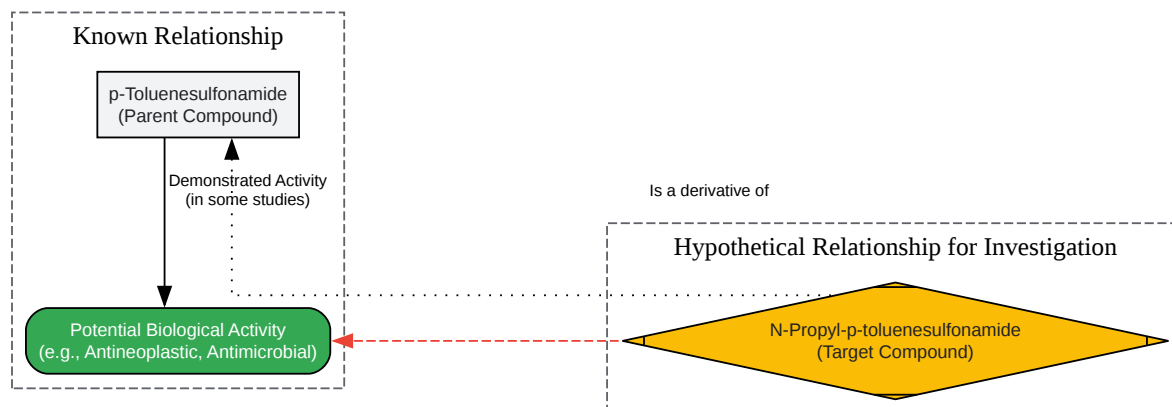
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: This technique is used to identify the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the propyl group's  $\text{CH}_3$ ,  $\text{CH}_2$ , and  $\text{N-CH}_2$  protons, the aromatic protons on the benzene ring, and the methyl group protons attached to the ring.
- $^{13}\text{C}$  NMR: This analysis identifies the carbon skeleton of the molecule.[4] One would expect to see unique signals corresponding to the three different carbons of the propyl chain, the four distinct carbons of the p-substituted benzene ring, and the carbon of the ring's methyl substituent.
- Infrared (IR) Spectroscopy: Transmission IR spectroscopy helps identify the functional groups present.[4] Key expected absorption bands would include those for the N-H bond (if any secondary amine is present, though not in the final tertiary sulfonamide), C-H bonds (aromatic and aliphatic), the S=O double bonds of the sulfonyl group (typically strong absorptions around  $1350\text{-}1300\text{ cm}^{-1}$  and  $1160\text{-}1120\text{ cm}^{-1}$ ), and C=C bonds of the aromatic ring.
- Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique determines the molecular weight of the compound and provides information about its fragmentation pattern.[4] The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (213.08200 Da).

## Biological Activity Context

Currently, there is a lack of published research detailing specific biological activities or signaling pathway interactions for **N-Propyl-p-toluenesulfonamide**. However, its parent compound, p-Toluenesulfonamide, has been investigated for potential antineoplastic (anti-cancer) properties. [5] Studies have shown that p-Toluenesulfonamide may induce tumor cell death by increasing the permeability of lysosomal membranes.[6] Furthermore, various derivatives of p-toluenesulfonamide have been explored for antibacterial, antifungal, and anticancer activities. [7]

This suggests a potential, though currently hypothetical, avenue of research for **N-Propyl-p-toluenesulfonamide**. The addition of the N-propyl group modifies the molecule's lipophilicity and size, which could influence its biological activity, target binding, and pharmacokinetic properties compared to the parent compound.



[Click to download full resolution via product page](#)

Figure 3: Conceptual Relationship of **N-Propyl-p-toluenesulfonamide** to the known bioactivity of its parent compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. CAS#:6271-12-1 | N-benzyl-4-methyl-N-propyl-benzenesulfonamide | Chemsrce [chemsrc.com]
- 3. p-Toluenesulfonamide (70-55-3) IR Spectrum [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-Toluenesulfonamide | C<sub>7</sub>H<sub>9</sub>NO<sub>2</sub>S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- To cite this document: BenchChem. [N-Propyl-p-toluenesulfonamide molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073833#n-propyl-p-toluenesulfonamide-molecular-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)